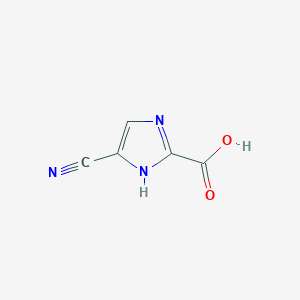

4-cyano-1H-imidazole-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H3N3O2 |

|---|---|

Poids moléculaire |

137.10 g/mol |

Nom IUPAC |

5-cyano-1H-imidazole-2-carboxylic acid |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-2-7-4(8-3)5(9)10/h2H,(H,7,8)(H,9,10) |

Clé InChI |

XTDRPNJABDWQFI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(NC(=N1)C(=O)O)C#N |

Origine du produit |

United States |

Advanced Synthetic Strategies for 4 Cyano 1h Imidazole 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the 1H-Imidazole-2-carboxylic Acid Core

The construction of the fundamental 1H-imidazole-2-carboxylic acid structure can be approached through various established synthetic pathways, primarily involving cyclization reactions to form the imidazole (B134444) ring or the direct carboxylation of a pre-formed imidazole.

Cyclization Reactions and Precursor Transformations

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for the formation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgirjmets.com This method is a versatile approach for creating a wide range of substituted imidazoles. wikipedia.orgijprajournal.com In the context of synthesizing the 1H-imidazole-2-carboxylic acid core, a strategic choice of precursors is essential. For instance, the reaction of a glyoxal (B1671930) derivative, an appropriate aldehyde, and ammonia could theoretically yield the imidazole ring, which could then be further functionalized. While the classic Debus-Radziszewski synthesis often results in modest yields and can be accompanied by side reactions, modern modifications have improved its efficiency. ijprajournal.com

Another approach involves the transformation of existing heterocyclic systems. For example, substituted imidazole-4,5-dicarboxylic acids can be synthesized through the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide. researchgate.net While this method yields a dicarboxylic acid, it demonstrates the feasibility of oxidative transformations of related heterocycles to achieve the desired carboxylic acid functionality on the imidazole ring.

A two-step synthesis of imidazoles has also been reported, providing a pathway to substituted imidazoles that could be adapted for the synthesis of the target carboxylic acid. clockss.org The synthesis of imidazole itself from glyoxal and formaldehyde (B43269) in ammonia, though providing a low yield, is a classic example of forming the core ring structure. nih.gov More efficient methods have been developed, such as the synthesis of imidazoles from glyoxal or its methyl-substituted derivatives with formaldehyde and an ammonium (B1175870) salt of a strong acid, which has been shown to produce excellent yields. google.com

Carboxylation Methodologies at the C2 Position

Direct functionalization of a pre-existing imidazole ring at the C2 position is a common strategy. The C2 proton of the imidazole ring is the most acidic, facilitating its removal and subsequent reaction with an electrophile.

A straightforward method for the synthesis of 1H-imidazole-2-carboxylic acid involves the oxidation of imidazole-2-carboxaldehyde. chemicalbook.com This precursor, in turn, can be formed from the reaction of glyoxal with ammonium ions in water at neutral pH. rsc.org The oxidation of the aldehyde to the carboxylic acid can be achieved with high efficiency, with one report citing a 97.5% yield using a 30% hydrogen peroxide solution in water. chemicalbook.com

Regioselective Introduction of the 4-Cyano Moiety

The introduction of a cyano group at the C4 position of the 1H-imidazole-2-carboxylic acid core requires a regioselective functionalization strategy. The inherent reactivity of the imidazole ring typically favors substitution at the C5 position, making the selective functionalization of C4 a synthetic challenge.

One potential strategy for the regioselective introduction of a cyano group is through a Sandmeyer-type reaction. wikipedia.orgbyjus.comorganic-chemistry.orgnih.govnumberanalytics.com This would necessitate the synthesis of a 4-amino-1H-imidazole-2-carboxylic acid precursor. The Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide or other functional groups via a diazonium salt, can also be used for cyanation. wikipedia.orgbyjus.comnumberanalytics.com

Modern C-H functionalization techniques offer a more direct approach. Electrochemical oxidative C-H cyanation has been successfully applied to imidazo[1,2-a]pyridines, demonstrating the feasibility of direct cyanation of imidazole-containing systems. researchgate.netorganic-chemistry.org This method provides a green and sustainable alternative to traditional cyanation methods that often employ toxic reagents. organic-chemistry.org The regioselectivity of such reactions is a critical aspect, and in the case of imidazo[1,2-a]pyridines, cyanation occurs at the C3 position. researchgate.netorganic-chemistry.org For a simple imidazole ring, the regioselectivity of C-H functionalization can be influenced by various factors, including the directing groups present on the ring and the choice of catalyst.

A study on the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides highlights a method for introducing a cyano group at the 5-position (which can be numbered as the 4-position depending on the substitution pattern) of the imidazole ring. nih.gov This reaction proceeds from diaminomaleonitrile-based imines and aromatic aldehydes, with the regioselectivity being driven by a 2-hydroxyaryl group on the imidazole nitrogen. nih.gov

Protecting Group Strategies in 4-Cyano-1H-imidazole-2-carboxylic Acid Synthesis

The synthesis of a molecule with multiple reactive functional groups, such as 4-cyano-1H-imidazole-2-carboxylic acid, often necessitates the use of protecting groups to prevent unwanted side reactions. oup.comorganic-chemistry.org

The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, benzyl, or t-butyl ester, to prevent its acidic proton from interfering with subsequent reactions. oup.com The choice of ester is dictated by the stability required for the planned synthetic steps and the conditions under which it can be removed without affecting other parts of the molecule. oup.com For instance, silyl (B83357) esters, particularly "supersilyl" esters, have been developed as highly effective and stable protecting groups for carboxylic acids. nih.gov Another strategy involves the use of a 1,3-dithian-2-yl-methyl (Dim) group, which can be deprotected under nearly neutral oxidative conditions, offering orthogonality to acid- and base-labile protecting groups. nih.gov

The imidazole nitrogen also often requires protection to control its reactivity and to prevent N-alkylation or acylation during subsequent synthetic steps. A variety of protecting groups have been developed for imidazole nitrogen. researchgate.net The choice of protecting group depends on the specific reaction conditions to be employed.

Green Chemistry and Sustainable Synthetic Approaches in Imidazole Derivatization

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.net The synthesis of imidazole derivatives has also benefited from this trend, with numerous green chemistry approaches being reported.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of green catalysts, such as Fe3O4 nanoparticles, has been explored for the synthesis of imidazole derivatives under solvent-free conditions, offering advantages such as easy catalyst recovery and reuse. researchgate.net Furthermore, the use of flower extracts, such as that from Lantana camara, for the green synthesis of nanoparticles that can then be used as catalysts in organic reactions, represents a novel and sustainable approach. rsc.org

Electrochemical methods, as mentioned for C-H cyanation, also align with the principles of green chemistry by minimizing the use of hazardous reagents and reducing waste. researchgate.netorganic-chemistry.org The development of one-pot, multi-component reactions for the synthesis of substituted imidazoles is another strategy that enhances the efficiency and sustainability of the synthetic process by reducing the number of steps and purification procedures. ijprajournal.com

Comparative Analysis of Synthetic Yields and Methodological Efficiency

The efficiency of a synthetic route is a critical factor, particularly in the context of pharmaceutical and materials science applications. A comparative analysis of the yields of different synthetic methods for imidazole derivatives provides valuable insights into their practicality and scalability.

The following table summarizes the reported yields for various synthetic methods for imidazole derivatives, which can serve as a benchmark for evaluating the efficiency of different approaches.

| Imidazole Derivative | Synthetic Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1H-Imidazole-2-carboxylic acid | Oxidation of imidazole-2-carboxaldehyde | 30% H2O2 | Water | 97.5 | chemicalbook.com |

| Substituted Imidazole-4,5-dicarboxylic acids | Oxidation of 2-alkylbenzimidazoles | Hydrogen peroxide | Sulfuric acid | Preparative quantities | researchgate.net |

| 4-tert-Butylimidazole | Two-step synthesis | - | - | 78 | clockss.org |

| 4-(2-Phenylethyl)imidazole | Two-step synthesis | - | - | 73 | clockss.org |

| Imidazole-4,5-dicarboxamide Library | Parallel synthesis | - | - | 20-96 | nih.gov |

| 1,2,4-Trisubstituted 1H-imidazoles | One-pot, four-component synthesis | - | Solvent-free | Very good | organic-chemistry.org |

| C3-cyanated imidazo[1,2-a]pyridines | Electrochemical C-H cyanation | - | - | Moderate to excellent | organic-chemistry.org |

The data indicates that high yields can be achieved for specific transformations, such as the oxidation of imidazole-2-carboxaldehyde to the corresponding carboxylic acid. chemicalbook.com However, the yields for multi-component reactions and parallel synthesis of libraries can vary significantly depending on the specific substrates and reaction conditions. ijprajournal.comnih.gov The efficiency of C-H functionalization methods is also noteworthy, offering direct routes to substituted imidazoles with moderate to excellent yields. organic-chemistry.org

Comprehensive Structural Characterization and Spectroscopic Analysis of 4 Cyano 1h Imidazole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-cyano-1H-imidazole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms and understanding the electronic environment of the nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of imidazole (B134444) derivatives typically shows distinct signals for the protons on the imidazole ring. researchgate.net In the case of 4-cyano-1H-imidazole-2-carboxylic acid, the proton on the imidazole ring is expected to appear in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.org The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding effects. libretexts.org The addition of D₂O would lead to the disappearance of the carboxylic acid proton signal due to hydrogen-deuterium exchange, a characteristic diagnostic tool. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.org The carbon atom of the cyano group (C≡N) typically resonates in the range of 115-130 ppm. libretexts.org The carbons of the imidazole ring will also have characteristic chemical shifts, which are influenced by the electron-withdrawing nature of the cyano and carboxylic acid substituents. researchgate.net

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Carboxylic Acid Carbonyl (C=O) | 160-180 |

| Nitrile Carbon (C≡N) | 115-130 |

| Imidazole Ring Carbons | Varies based on substitution |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-cyano-1H-imidazole-2-carboxylic acid is expected to show several key absorption bands.

The most prominent and diagnostic feature for a carboxylic acid is the very broad O-H stretching absorption that typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules, forming dimers in the solid state and in concentrated solutions. libretexts.orgspectroscopyonline.com

The C=O stretching vibration of the carboxylic acid group gives rise to a strong and sharp absorption band. masterorganicchemistry.com For dimeric carboxylic acids, this peak is typically observed around 1710 cm⁻¹. libretexts.org If the carboxylic acid were in a monomeric form, this absorption would shift to a higher frequency, around 1760 cm⁻¹. libretexts.org

The C≡N stretching vibration of the nitrile group is also a very characteristic and intense absorption, appearing in a region where few other functional groups absorb. libretexts.org For a conjugated nitrile, this peak is expected around 2230 cm⁻¹. libretexts.org

The C-O stretching vibration of the carboxylic acid group is typically found in the region of 1320-1210 cm⁻¹. spectroscopyonline.com Additionally, a broad O-H wagging peak can often be observed around 900 cm⁻¹, which is also characteristic of carboxylic acid dimers. spectroscopyonline.com The imidazole ring itself will exhibit characteristic C-H, C=N, and C-N stretching and bending vibrations. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 | Strong, Sharp |

| Nitrile | C≡N Stretch | ~2230 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Wag | ~900 | Broad, Medium |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-cyano-1H-imidazole-2-carboxylic acid, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of carboxylic acids in mass spectrometry is well-characterized. libretexts.org Common fragmentation pathways for aliphatic carboxylic acids include the loss of an OH radical (M-17) and the loss of a COOH group (M-45), which are often prominent peaks. libretexts.orgyoutube.com Aromatic carboxylic acids also show significant peaks corresponding to the loss of OH and COOH. youtube.com

The presence of the imidazole ring and the cyano group will also influence the fragmentation pattern. The stable aromatic nature of the imidazole ring may lead to a more prominent molecular ion peak compared to its aliphatic counterparts. libretexts.org Fragmentation of the imidazole ring itself can also occur. The fragmentation of the cyano group can proceed through various pathways, and the specific fragmentation of 4-(phenylazo)phenols has been observed to involve cleavage of the C-N bond adjacent to the azo group. researchgate.net

X-ray Crystallography for Solid-State Structure and Molecular Packing Analysis

It is expected that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common feature for carboxylic acids. spectroscopyonline.com The crystal packing would also be influenced by intermolecular interactions involving the imidazole ring and the cyano group, such as π-π stacking and dipole-dipole interactions. The planarity of the imidazole ring and the spatial arrangement of the cyano and carboxylic acid substituents would be clearly elucidated. The analysis of the crystal structure would reveal how these intermolecular forces dictate the packing of the molecules in the crystal lattice. mdpi.com

Application of Hyphenated and Advanced Spectroscopic Methods for Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining detailed structural information. nih.gov For a compound like 4-cyano-1H-imidazole-2-carboxylic acid, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR) could be employed.

LC-MS would be particularly useful for confirming the molecular weight and for analyzing any impurities or related compounds in a sample. nih.gov The mass spectrometer provides high sensitivity and specificity for detection.

LC-NMR allows for the separation of components in a mixture followed by their individual NMR analysis. nih.gov This would be beneficial for isolating the compound of interest from a reaction mixture and obtaining its clean NMR spectra for unambiguous structural assignment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide further detailed structural information by establishing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These techniques are invaluable for confirming the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, solidifying the structural elucidation of 4-cyano-1H-imidazole-2-carboxylic acid. thieme-connect.de

Chemical Reactivity and Derivatization of 4 Cyano 1h Imidazole 2 Carboxylic Acid

Transformations at the Imidazole (B134444) Ring System

The reactivity of the imidazole core in 4-cyano-1H-imidazole-2-carboxylic acid is substantially modified by its substituents.

The imidazole ring is generally an electron-rich heterocycle, making it susceptible to electrophilic substitution, typically at the C4 or C5 positions which are the most electron-rich. globalresearchonline.netnih.govslideshare.netnih.gov However, in the case of 4-cyano-1H-imidazole-2-carboxylic acid, the powerful electron-withdrawing nature of both the cyano and carboxylic acid groups strongly deactivates the ring towards electrophilic attack. This deactivation makes standard electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, exceptionally difficult to achieve under typical conditions.

Conversely, the electron-deficient character of the ring enhances its susceptibility to nucleophilic substitution, a reaction pathway that is uncommon for unsubstituted imidazoles. globalresearchonline.netpharmaguideline.com While direct nucleophilic substitution on a C-H bond is rare, the presence of a suitable leaving group at one of the ring carbon atoms would facilitate attack by a nucleophile. Furthermore, the strong activation by the two EWGs could potentially enable vicarious nucleophilic substitution of hydrogen, although specific examples for this substrate are not extensively documented. Nucleophilic attack is most likely to occur at the C2 position if a leaving group is present, as it is flanked by both ring nitrogens and influenced by the attached carboxyl functionality. nih.govpharmaguideline.com

The aromatic imidazole ring is generally a stable system that is resistant to oxidation under standard conditions. pharmaguideline.com It can withstand reagents like chromic acid and hydrogen peroxide. pharmaguideline.com The presence of deactivating cyano and carboxylic acid groups further stabilizes the aromatic core, making oxidative degradation of the ring unlikely under mild conditions. While potent oxidizing agents might eventually degrade the molecule, selective oxidation of the imidazole ring in the presence of the other functional groups is not a typical reaction pathway.

Regarding reduction, the imidazole ring can be hydrogenated to an imidazoline (B1206853) under certain catalytic conditions, often requiring N-acylation (e.g., with a Boc group) and specific catalysts like chiral ruthenium complexes. nih.gov However, in 4-cyano-1H-imidazole-2-carboxylic acid, the cyano and carboxylic acid groups are more susceptible to reduction than the aromatic ring itself. Therefore, selective reduction of the imidazole core without affecting the side chains would require carefully chosen reagents and reaction conditions.

Chemical Modifications of the Cyano Group

The cyano group at the C4 position is a versatile functional handle for further molecular elaboration.

The cyano group can be readily reduced to a primary amine (aminomethyl group), a transformation that is a powerful method for synthesizing primary amines. nih.gov A common and effective method for this conversion is catalytic hydrogenation. nih.govnih.govnumberanalytics.com This reaction involves treating the cyano-imidazole with hydrogen gas in the presence of a metal catalyst.

| Reaction | Reagents and Conditions | Product |

| Reduction of Cyano Group | H₂, Catalyst (e.g., Pd/C, Raney Ni, PtO₂), Solvent (e.g., Ethanol, Methanol, Acetic Acid), Room Temperature to elevated temperatures | 4-(aminomethyl)-1H-imidazole-2-carboxylic acid |

Another approach is the use of chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing nitriles to primary amines. However, its high reactivity means it would also reduce the carboxylic acid group, leading to a diol-amine product. Milder, more selective reagents might be employed if only the cyano group is to be targeted while preserving the carboxylic acid.

While this section details a synthetic route to the cyano group rather than a reaction of it, it is a crucial transformation in the synthesis of cyano-imidazoles. The cyano group of the title compound can be formed via the dehydration of the corresponding 4-carboxamide-1H-imidazole-2-carboxylic acid. A mild and effective method for this transformation on the imidazole scaffold involves the use of pyrophosphoryl chloride. rsc.org Other dehydrating agents commonly used to convert primary amides to nitriles include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. nih.gov

| Precursor | Dehydrating Agent | Conditions |

| 4-carboxamide-1H-imidazole-2-carboxylic acid | Pyrophosphoryl chloride | Mild conditions |

| 4-carboxamide-1H-imidazole-2-carboxylic acid | Trifluoroacetic anhydride, Pyridine (B92270) | Anhydrous conditions |

| 4-carboxamide-1H-imidazole-2-carboxylic acid | Thionyl chloride (SOCl₂) | Heating |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid at the C2 position undergoes a range of reactions typical for this functional group, primarily involving nucleophilic acyl substitution. youtube.comkhanacademy.org The direct substitution of the hydroxyl (-OH) group is difficult due to it being a poor leaving group. Therefore, the reaction often requires either acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or conversion of the hydroxyl group into a better leaving group.

Key transformations include:

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of excess alcohol helps to drive the equilibrium towards the product ester.

Amide Formation: Direct reaction with an amine is generally unfavorable and requires very high temperatures. A more practical approach involves first activating the carboxylic acid. This can be achieved by converting it to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents (e.g., EDCI, DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. mdpi.com

Reduction to Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It is important to note that LiAlH₄ would also reduce the cyano group. More selective reducing agents like borane (B79455) (BH₃) can reduce carboxylic acids in the presence of some other functional groups, though its selectivity with respect to a cyano group can be variable.

The following table summarizes the primary reactions of the carboxylic acid moiety.

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDCI) | Amide |

| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O workup | Primary Alcohol |

Esterification and Amidation Reactions

The carboxylic acid functional group at the C2 position of the imidazole ring is a key site for derivatization through esterification and amidation reactions. These transformations allow for the modification of the compound's physicochemical properties and provide handles for further synthetic manipulations.

Esterification: The conversion of 4-cyano-1H-imidazole-2-carboxylic acid to its corresponding esters is typically achieved under standard esterification conditions. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive intermediate, such as an acyl chloride or by using coupling agents. A notable example involves the synthesis of ethyl 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate. researchgate.netchemicalbook.comnih.gov In this process, the imidazole nitrogen is first protected, in this case with a (2-trimethylsilyl)ethoxymethyl (SEM) group. The carboxylate group is then introduced via a bromine-magnesium exchange followed by reaction with ethyl cyanoformate. researchgate.net This approach highlights a method for constructing the ester functionality concurrently with the carboxylic acid group.

Direct esterification of imidazole carboxylic acids can also be accomplished using reagents like imidazole carbamates, which serve as a safer alternative to hazardous reagents like diazomethane. organic-chemistry.org This method proceeds through an acylimidazole intermediate, which is then attacked by the alcohol. organic-chemistry.org While specific examples for the 4-cyano derivative are not detailed, the general methodology is applicable to a wide range of carboxylic acids, including heterocyclic ones. organic-chemistry.org

| Reactant | Reagents/Conditions | Product | Yield | Reference |

| SEM-protected 2-bromo-4-cyanoimidazole | 1. i-PrMgCl, THF; 2. Ethyl cyanoformate | Ethyl 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate | Not specified | researchgate.net |

| General Carboxylic Acid | Methyl Imidazole Carbamate (MImC), Polar Solvent, Heat | Methyl Ester | High | organic-chemistry.org |

Amidation: The synthesis of amides from 4-cyano-1H-imidazole-2-carboxylic acid follows pathways similar to esterification, often requiring activation of the carboxylic acid. The use of coupling reagents is a common strategy to facilitate the formation of the amide bond with a primary or secondary amine. Imidazole ureas have been developed as chemoselective amidation reagents, allowing for the direct conversion of carboxylic acids to amides, including Weinreb amides, in high yields. organic-chemistry.org

Research into related imidazole carboxamides demonstrates various synthetic strategies. For instance, a series of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides were synthesized from diaminomaleonitrile-based imines and aromatic aldehydes, showcasing a regiocontrolled method for amide formation on the imidazole scaffold. nih.govacs.org While this example involves the formation of a C4-carboxamide, the principles of activating the carboxylic acid and coupling it with an amine are broadly applicable. The synthesis of novel thioimidazoles has also been achieved from a 4-cyano-1,3-dihydro-2-oxo-2H-imidazole-5-carboxamide precursor, indicating the utility of these amide derivatives in further heterocyclic synthesis. researchgate.net

| Reactant | Reagents/Conditions | Product | Yield | Reference |

| General Carboxylic Acid | Imidazole Ureas (e.g., WImC), Amine | Amide | High | organic-chemistry.org |

| Diaminomaleonitrile-based imines | Aromatic aldehydes, Triethylamine, Ethanol, RT | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Not specified | nih.govacs.org |

Decarboxylation Pathways and Mechanism

Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, is a significant reaction for imidazole-2-carboxylic acids. This transformation is particularly relevant as it provides a route to N-heterocyclic carbenes (NHCs), which are potent organocatalysts and ligands in organometallic chemistry. njtech.edu.cn

The decarboxylation of imidazol(in)ium-2-carboxylates is often thermally induced. njtech.edu.cn The stability of the resulting NHC plays a crucial role in the ease of decarboxylation. For 4-cyano-1H-imidazole-2-carboxylic acid, the presence of the electron-withdrawing cyano group at the C4 position is expected to influence the electronic properties of the imidazole ring and the stability of the corresponding NHC.

The general mechanism for the thermal decarboxylation of imidazolium-2-carboxylates involves the direct elimination of CO2 from the zwitterionic carboxylate to form the NHC. The reaction is thermodynamically favorable but can have a significant kinetic barrier. nih.gov

Alternative decarboxylation pathways can be facilitated by catalysts or photochemical methods. organic-chemistry.org For instance, photoredox catalysis has been employed for the decarboxylation of various carboxylic acids. organic-chemistry.org Metal-catalyzed decarboxylation, often involving palladium or copper, is another prominent method, though it typically requires specific activating groups or reaction conditions. whiterose.ac.uk Recent studies have also shown that iron clusters coordinated by imidazole derivatives can catalyze the decarboxylative alkylation of carboxylic acids under visible light, proceeding through a radical mechanism initiated by a photo-induced ligand-to-metal charge transfer. nih.govresearchgate.net While a specific application to 4-cyano-1H-imidazole-2-carboxylic acid has not been reported, these pathways represent potential routes for its decarboxylation.

| Pathway | Conditions | Intermediate/Product | Mechanism | Reference |

| Thermal Decarboxylation | Heating | N-Heterocyclic Carbene (NHC) | Direct elimination of CO2 | njtech.edu.cn |

| Photoredox Catalysis | Visible light, Photocatalyst | Radical species | Photo-induced electron transfer | organic-chemistry.org |

| Iron-Catalyzed Decarboxylation | Fe(OAc)2(OH), Benzimidazole, Visible light (427 nm) | Alkylated product (in presence of alkene) | Homolytic C-CO2 bond cleavage via photo-responsive iron clusters | nih.govresearchgate.net |

Coordination Chemistry: Ligand Properties Towards Metal Ions

4-Cyano-1H-imidazole-2-carboxylic acid is a versatile ligand in coordination chemistry, possessing multiple potential donor sites for binding to metal ions. The key coordination sites are the imine nitrogen (N3) of the imidazole ring and the oxygen atoms of the carboxylate group. The cyano group at the C4 position could also potentially participate in coordination, although it is a weaker donor. The combination of the N-donor from the heterocycle and the O-donors from the carboxylate allows the molecule to act as a multidentate or bridging ligand, facilitating the construction of diverse coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

The imidazole moiety is a well-established ligand, classified as a pure sigma-donor that is intermediate in basicity between pyridine and ammonia (B1221849). wikipedia.org The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. The interplay between these functional groups allows for the formation of complexes with varying dimensionalities, from discrete mononuclear units to one-, two-, or three-dimensional polymers. researchgate.net

Studies on related imidazole-4-carboxylic acid and imidazole-4,5-dicarboxylic acid complexes reveal common coordination patterns. researchgate.netwalshmedicalmedia.com These ligands have been shown to form complexes with a range of transition metals, including Cu(II), Co(II), Ni(II), Cd(II), and Zn(II). mdpi.com In these structures, the imidazole nitrogen and the carboxylate oxygen atoms are the primary binding sites. For example, in a series of complexes with 1,4-di(1H-imidazol-4-yl)benzene and various dicarboxylic acids, both the imidazole and carboxylate groups were shown to coordinate to metal centers, leading to the formation of intricate 2D and 3D networks.

For 4-cyano-1H-imidazole-2-carboxylic acid, the coordination behavior would be analogous. It can act as a linker between metal centers, with the imidazole ring's N3 atom coordinating to one metal ion and the carboxylate group coordinating to another. This bridging capability is fundamental to the formation of extended network structures. The specific geometry around the metal center (e.g., tetrahedral, square planar, octahedral) will depend on the metal ion, its oxidation state, and the presence of other co-ligands or solvent molecules. jocpr.comyoutube.com The electron-withdrawing nature of the cyano group would modulate the electron density on the imidazole ring, potentially influencing the strength of the metal-ligand bond. znaturforsch.com

| Potential Donor Atoms | Coordination Modes | Metal Ions | Resulting Structures | Reference |

| Imidazole N3 | Monodentate, Bridging | Cu(II), Co(II), Ni(II), Cd(II), Zn(II), Mn(II) | Discrete complexes, 1D chains, 2D layers, 3D frameworks (MOFs) | mdpi.comwikipedia.orgresearchgate.net |

| Carboxylate O atoms | Monodentate, Bidentate (chelating or bridging) | Cu(II), Co(II), Ni(II), Cd(II), Zn(II), Mn(II) | Discrete complexes, 1D chains, 2D layers, 3D frameworks (MOFs) | mdpi.comresearchgate.netresearchgate.net |

| Cyano N atom | Monodentate (weaker donor) | Transition metals | May participate in secondary coordination or hydrogen bonding | znaturforsch.com |

Theoretical and Computational Studies on 4 Cyano 1h Imidazole 2 Carboxylic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of heterocyclic compounds like 4-cyano-1H-imidazole-2-carboxylic acid. These computational methods provide detailed insights into the molecule's electronic structure, including the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of the imidazole (B134444) ring is characterized by a delocalized π-system, which is responsible for its aromaticity. The nitrogen atoms within the ring, along with the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) substituents, significantly influence the electron distribution. The nitrogen atoms create a dipole moment, rendering the molecule polar, while the substituents modulate the electron density on the imidazole ring.

The HOMO and LUMO are critical in understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Cyano-Substituted Imidazole Analogues

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenanthroimidazole Derivative | -5.38 | -2.34 | 3.04 |

| Cyano-Substituted Phenanthroimidazole | -5.93 | -2.91 | 3.02 |

Note: Data is illustrative and based on cyano-substituted phenanthroimidazole derivatives to demonstrate the influence of the cyano group.

Tautomerism and Isomerism Analysis

A fundamental characteristic of the imidazole ring system is annular tautomerism, a form of prototropy where a hydrogen atom can migrate between the two nitrogen atoms of the ring. For 4-cyano-1H-imidazole-2-carboxylic acid, this results in two possible tautomeric forms: 4-cyano-1H-imidazole-2-carboxylic acid and 5-cyano-1H-imidazole-2-carboxylic acid (which is structurally equivalent to 4-cyano-3H-imidazole-2-carboxylic acid).

Computational studies on unsubstituted imidazole have established that the tautomers with an N-H bond (aromatic forms) are significantly more stable than hypothetical non-aromatic forms where a proton might be located on a carbon atom. The delocalized π-electron system in the aromatic N-H tautomers confers considerable stability.

The relative stability of the two N-H tautomers of 4-cyano-1H-imidazole-2-carboxylic acid is influenced by the electronic effects of the substituents. The precise energy difference between the 1-H and 3-H tautomers can be determined through quantum chemical calculations, which would account for the electrostatic interactions and steric hindrance between the substituents and the mobile proton. The predominance of one tautomer over another can also be affected by the solvent environment and the solid-state packing. In the context of histidine, an amino acid with an imidazole side chain, NMR studies have shown a preference for the N1-H (τ) tautomer, potentially due to hydrogen bonding with adjacent functional groups.

Table 2: Principal Tautomeric Forms of 4-Cyano-imidazole-2-carboxylic acid

| Tautomer Name | Structure | Notes |

|---|---|---|

| 4-cyano-1H-imidazole-2-carboxylic acid |  | Proton is on the nitrogen atom distal to the cyano group. |

| 5-cyano-1H-imidazole-2-carboxylic acid (4-cyano-3H-imidazole-2-carboxylic acid) |  | Proton is on the nitrogen atom proximal to the cyano group. |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For 4-cyano-1H-imidazole-2-carboxylic acid, the most significant conformational flexibility stems from the rotation of the carboxylic acid group relative to the plane of the imidazole ring.

A potential energy surface (PES) scan is a computational method used to explore this conformational freedom. By systematically rotating the dihedral angle defined by atoms of the imidazole ring and the carboxylic acid group (e.g., N1-C2-C(O)-OH) and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the low-energy (stable) conformations and the high-energy (transition state) barriers that separate them.

For similar heterocyclic carboxylic acids, the most stable conformations are typically planar or near-planar, as this arrangement allows for maximum conjugation between the π-system of the ring and the carboxylic acid group. The energy barriers to rotation are influenced by steric hindrance between the ortho-substituents (in this case, the N1-H group) and the oxygen atoms of the carboxylic acid, as well as potential intramolecular hydrogen bonding. In the case of 4-cyano-1H-imidazole-2-carboxylic acid, an intramolecular hydrogen bond could potentially form between the N1-H proton and the carbonyl oxygen of the carboxylic acid group, which would stabilize a specific planar conformer.

Table 3: Illustrative Conformational Energy Profile for Rotation of the Carboxylic Acid Group

| Dihedral Angle (N1-C2-C=O) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 0.0 | Global Minimum (Planar, stabilized) |

| 90° | 5.2 | Transition State (Perpendicular) |

| 180° | 1.5 | Local Minimum (Planar) |

Note: This data is hypothetical and serves to illustrate a typical energy landscape for a substituted heterocyclic carboxylic acid.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. Imidazole-based compounds are prevalent in medicinal chemistry and have been studied as inhibitors for various enzymes. 4-cyano-1H-imidazole-2-carboxylic acid possesses key functional groups—a carboxylic acid, a cyano group, and the imidazole ring—that can participate in specific interactions with protein active sites.

Docking studies on analogous imidazole derivatives against targets such as glycogen (B147801) synthase kinase-3β (GSK-3β) and glucosamine-6-phosphate (GlcN-6-P) synthase have revealed common binding patterns.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The N-H group of the imidazole ring can also act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor.

Hydrophobic and π-Interactions: The aromatic imidazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Electrostatic Interactions: The polar cyano group and the negatively charged carboxylate (at physiological pH) can form strong electrostatic interactions or hydrogen bonds with polar or charged residues.

By predicting the binding mode and estimating the binding affinity (often expressed as a docking score or binding energy), molecular docking helps to rationalize the biological activity of a compound and guide the design of more potent analogues.

Table 4: Summary of Molecular Docking Results for Analogous Imidazole Derivatives

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole-triazole hybrid | GSK-3β | -8.9 | Lys85, Val135, Asp200 |

| Tetraaryl substituted imidazole | GlcN-6-P synthase | -7.8 | Ser347, Thr352, Lys603 |

Note: Data is based on published docking studies of imidazole-containing compounds to illustrate potential interactions.

Crystal Packing and Solid-State Property Prediction from Computational Models

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. Computational models are increasingly used to predict the crystal structure of organic molecules and understand their solid-state properties. For 4-cyano-1H-imidazole-2-carboxylic acid, the crystal packing is expected to be dominated by strong and directional hydrogen bonds.

The carboxylic acid group is particularly important, as it can form robust hydrogen-bonded dimers (R²₂(8) synthon) with neighboring molecules. Furthermore, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen and the nitrogen of the cyano group can act as acceptors. This network of hydrogen bonds (e.g., O-H···N, N-H···N, N-H···O) leads to the formation of complex supramolecular architectures, such as chains, layers, or three-dimensional frameworks.

Table 5: Common Intermolecular Interactions in Imidazole-Carboxylic Acid Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Centrosymmetric Dimer |

| Hydrogen Bond | Imidazole N-H | Imidazole N | Chains/Catemers |

| Hydrogen Bond | Carboxyl O-H | Imidazole N | Acid-Base Heterosynthon |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Offset or Face-to-Face Stacks |

Investigation of Substituent Effects on Electronic Properties

The electronic properties of the imidazole ring are highly sensitive to the nature and position of its substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects by relating reaction rates and equilibrium constants to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic influence (inductive and resonance effects) of a substituent relative to hydrogen.

In 4-cyano-1H-imidazole-2-carboxylic acid, both the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. They also increase the acidity of the N-H proton. Conversely, electron-donating groups (like -NH₂ or -OCH₃) would increase the ring's electron density.

Table 6: Hammett Substituent Constants (σp) for Relevant Functional Groups

| Substituent (R) | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Reference |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -COOH | 0.45 | Electron-Withdrawing |

| -NO₂ | 0.7 |

Structure Activity Relationship Sar and Rational Design in the Context of 4 Cyano 1h Imidazole 2 Carboxylic Acid Scaffolds

Impact of Substituent Variation on Molecular Recognition and Interaction Profiles

The imidazole (B134444) ring is a versatile scaffold in medicinal chemistry due to its electron-rich nature, which allows it to interact with various biological receptors and enzymes through multiple non-covalent interactions. mdpi.comnih.govnih.gov The biological activity of derivatives based on the 4-cyano-1H-imidazole-2-carboxylic acid scaffold can be significantly modulated by the strategic introduction of different substituents. The cyano and carboxylic acid groups at the C4 and C2 positions, respectively, are key pharmacophoric elements, but modifications at other positions, particularly the N1 position of the imidazole ring, are crucial for tuning the molecule's interaction profile.

Structure-activity relationship studies on related 1H-imidazole-2-carboxylic acid (ICA) derivatives have shown that the introduction of appropriate substituents at the N1-position is critical for achieving potent inhibition of specific enzymes, such as metallo-β-lactamases (MBLs). nih.gov These substituents can engage with flexible loops in the enzyme's active site, forming specific interactions that enhance binding affinity. nih.gov For instance, attaching different functional groups can alter the compound's steric and electronic properties, influencing its ability to fit within a binding pocket and form hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.govnih.gov

Similarly, studies on imidazole-coumarin conjugates have demonstrated that adding substituents like fluorine, chlorine, bromine, or methoxy (B1213986) groups to an attached coumarin (B35378) moiety can increase potency and selectivity against viruses like HCV. mdpi.com In the context of the 4-cyano-1H-imidazole-2-carboxylic acid core, converting the carboxylic acid to an amide and introducing varied substituents on the amide nitrogen would create a library of compounds with diverse interaction profiles. For example, attaching a phenyl group versus a cyclohexyl group would introduce different spatial arrangements and opportunities for pi-stacking or hydrophobic interactions.

The table below illustrates hypothetical SAR data for N1-substituted derivatives of 4-cyano-1H-imidazole-2-carboxylic acid, demonstrating how substituent changes can affect biological activity.

| Compound ID | N1-Substituent (R) | Key Properties | Hypothetical IC₅₀ (nM) |

| A-1 | -H | Parent Scaffold | 5000 |

| A-2 | -CH₃ | Small, aliphatic | 2500 |

| A-3 | -CH₂-Ph | Bulky, aromatic, potential for π-stacking | 350 |

| A-4 | -(CH₂)₂-OH | Introduces H-bond donor/acceptor | 750 |

| A-5 | -(CH₂)₃-NH₂ | Introduces positive charge at physiological pH | 600 |

This table is for illustrative purposes to demonstrate SAR principles.

Bioisosteric Strategies for Carboxylic Acid Replacements

The carboxylic acid group is a crucial functional group for interacting with biological targets, often forming strong electrostatic or hydrogen bond interactions. researchgate.net However, its acidic nature can lead to poor membrane permeability, metabolic instability, and potential toxicity. researchgate.netnih.gov Medicinal chemists frequently employ bioisosteric replacement strategies to mitigate these drawbacks while preserving or enhancing biological activity. nih.gov A bioisostere is a functional group that shares similar physicochemical properties with another group, allowing it to produce a comparable biological effect. semanticscholar.org

For the 4-cyano-1H-imidazole-2-carboxylic acid scaffold, the carboxylic acid moiety is a prime candidate for such replacement. Several well-established bioisosteres for carboxylic acids exist, each offering a unique profile of acidity, lipophilicity, and metabolic stability. nih.govnih.govdrughunter.com

Common Carboxylic Acid Bioisosteres:

Tetrazoles: 5-substituted 1H-tetrazoles are among the most widely used carboxylic acid bioisosteres. drughunter.com They possess similar acidity (pKa ≈ 4.5–4.9) and planarity to carboxylic acids, allowing them to mimic the key interactions of the carboxylate group. nih.govdrughunter.com While they are generally more lipophilic, their strong hydrogen bonding capacity can sometimes counteract gains in membrane permeability. drughunter.com The angiotensin II receptor antagonist Losartan is a classic example where a tetrazole replaced a carboxylic acid to improve oral bioavailability. nih.govcambridgemedchemconsulting.com

Acyl Sulfonamides: These functional groups have pKa values in the range of carboxylic acids (4–5) and can form multiple hydrogen bond interactions. drughunter.com They offer advantages such as increased metabolic stability and resistance to glucuronidation. drughunter.com

Hydroxyisoxazoles (Isoxazolols): The 3-hydroxyisoxazole ring is a planar, acidic bioisostere (pKa ≈ 4–5) that has been used extensively in the development of derivatives of neurotransmitters. nih.govnih.gov

Other Heterocycles: A variety of other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, 5-oxo-1,2,4-thiadiazoles, and tetrazolones, have been successfully employed as carboxylic acid surrogates to fine-tune physicochemical properties and improve pharmacokinetic profiles. semanticscholar.orgcambridgemedchemconsulting.comresearchgate.net

The following table compares the properties of the carboxylic acid group with some of its common bioisosteres.

| Functional Group | Structure | Approximate pKa | Key Characteristics |

| Carboxylic Acid | -COOH | 4–5 | Planar, H-bond donor/acceptor, often ionized at physiological pH. semanticscholar.org |

| Tetrazole | -CN₄H | 4.5–4.9 | Planar, acidic, larger than COOH, metabolically stable. nih.govdrughunter.com |

| Acyl Sulfonamide | -CONHSO₂R | 4–5 | Acidic, strong H-bond acceptor, metabolically stable. nih.govdrughunter.com |

| 3-Hydroxyisoxazole | C₃H₂NO₂ | 4–5 | Planar, acidic heterocycle. nih.gov |

| Hydroxamic Acid | -CONHOH | ~8–9 | Weaker acid, can act as a metal chelator. nih.gov |

Stereochemical Influences on Biological Interactions

Stereochemistry is a critical factor in drug design, as biological systems, such as enzymes and receptors, are chiral. The three-dimensional arrangement of a molecule dictates how it interacts with its target. Introducing a chiral center into the 4-cyano-1H-imidazole-2-carboxylic acid scaffold can lead to the formation of enantiomers or diastereomers, which may exhibit profoundly different biological activities, potencies, and metabolic profiles. mdpi.com

For example, SAR studies of farnesyltransferase inhibitors based on an imidazole-containing benzodiazepine (B76468) scaffold revealed that a specific stereoisomer, the 3(R)-phenylmethyl group, was crucial for potent activity. researchgate.net Similarly, research on 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding plays a pivotal role. mdpi.com

A chiral center could be introduced into the 4-cyano-1H-imidazole-2-carboxylic acid scaffold by, for instance, adding a substituted ethyl group at the N1 position (e.g., 1-(1-phenylethyl)). The resulting (R) and (S) enantiomers would orient the phenyl group differently in space. One enantiomer might fit perfectly into a hydrophobic pocket of the target protein, enhancing binding affinity, while the other might experience steric clash, leading to reduced or no activity.

The table below provides a conceptual illustration of how stereoisomers of a hypothetical derivative could display different biological activities.

| Compound | Stereochemistry | Interaction with Target | Hypothetical Biological Activity |

| N1-(1-phenylethyl)-4-cyano-1H-imidazole-2-carboxylic acid | Racemic mixture | Average of both enantiomers | Moderate |

| N1-((R)-1-phenylethyl)-4-cyano-1H-imidazole-2-carboxylic acid | (R)-enantiomer | Optimal fit, strong hydrophobic interaction | High |

| N1-((S)-1-phenylethyl)-4-cyano-1H-imidazole-2-carboxylic acid | (S)-enantiomer | Poor fit, steric hindrance | Low / Inactive |

This table is for illustrative purposes only.

Application of Scaffold Hopping and Fragment-Based Design Principles

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its key pharmacophoric features. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and escaping undesirable side effects associated with the original scaffold.

The 4-cyano-1H-imidazole-2-carboxylic acid scaffold could be a starting point for scaffold hopping. For instance, the imidazole ring could be replaced by other five-membered heterocycles like pyrazole, triazole, or oxadiazole. namiki-s.co.jp This "heterocycle replacement" can alter the electronic distribution and hydrogen bonding capacity of the core, potentially leading to improved target affinity or selectivity. namiki-s.co.jp Another approach is ring closure, where substituents on the imidazole ring are used to form a new fused ring system, such as an imidazo[1,2-a]pyridine, creating a more rigid and conformationally constrained analog.

Fragment-Based Drug Design (FBDD) is another key strategy where small, low-affinity molecules (fragments) that bind to a biological target are identified and then optimized into more potent leads. The 4-cyano-1H-imidazole-2-carboxylic acid molecule can be deconstructed into its constituent fragments: the imidazole ring, the cyano group, and the carboxylic acid. Each of these components can be viewed as a fragment that makes specific interactions with a target. In an FBDD approach, one might identify that a simple cyano-imidazole fragment binds weakly to a target. This initial hit could then be elaborated by adding the carboxylic acid to pick up an additional key interaction, followed by further optimization, for example, by adding substituents at the N1-position to explore other nearby pockets, thereby "growing" the fragment into a high-affinity ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By quantifying how changes in molecular features affect potency, QSAR models can predict the activity of novel, yet-to-be-synthesized compounds, thereby rationalizing the drug design process and reducing the need for extensive synthesis and screening. nih.govespublisher.com

For a series of derivatives of 4-cyano-1H-imidazole-2-carboxylic acid, a QSAR study would involve several steps. First, a set of analogs with variations at a specific position (e.g., N1-substituents) would be synthesized and their biological activity (e.g., IC₅₀) measured. Next, a wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Hammett constants (σ), dipole moment.

Steric properties: Molar refractivity (MR), van der Waals volume.

Hydrophobic properties: Partition coefficient (logP), hydration energy.

Topological indices: Connectivity indices that describe molecular shape and branching.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a model is built that links a combination of these descriptors to the observed biological activity. nih.govmui.ac.ir Studies on imidazole-containing inhibitors have shown that descriptors related to molecular volume, shape, and polarity are often important for their activity. nih.gov

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.75 * logP - 0.23 * MR + 1.54 * σ + C

This equation would suggest that activity increases with hydrophobicity (logP) and the presence of electron-withdrawing groups (positive σ) but decreases with steric bulk (MR). Such a model would guide chemists to design new derivatives with a higher predicted potency.

The following table provides a hypothetical dataset that could be used to build a QSAR model.

| Compound ID | N1-Substituent (R) | logP | Molar Refractivity (MR) | Observed log(1/IC₅₀) |

| B-1 | -H | 1.2 | 5.4 | 4.1 |

| B-2 | -Cl | 1.9 | 6.0 | 4.9 |

| B-3 | -OCH₃ | 1.1 | 7.8 | 4.3 |

| B-4 | -CH₃ | 1.7 | 5.6 | 4.6 |

| B-5 | -CF₃ | 2.1 | 5.0 | 5.2 |

This table contains hypothetical data for illustrative purposes.

Exploration of 4 Cyano 1h Imidazole 2 Carboxylic Acid Scaffolds in Interdisciplinary Research

Utility in Medicinal Chemistry Research for Target Modulation

The rigid framework of the imidazole (B134444) ring, combined with the specific electronic properties imparted by the cyano and carboxylic acid groups, makes the 4-cyano-1H-imidazole-2-carboxylic acid scaffold a privileged structure in medicinal chemistry. These functional groups can participate in key interactions with biological targets, such as hydrogen bonding, metal coordination, and dipolar interactions, thereby modulating their activity. Its derivatives have been investigated for a range of therapeutic applications, demonstrating its versatility in the design of targeted molecular agents. nih.gov

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The 4-cyano-1H-imidazole-2-carboxylic acid core has proven to be an effective template for designing such inhibitors, particularly for metallo-enzymes.

A notable application is in the development of inhibitors for Verona Integron-encoded Metallo-β-lactamases (VIMs), enzymes that confer bacterial resistance to last-resort carbapenem (B1253116) antibiotics. nih.gov Structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives has led to the discovery of potent inhibitors. Research has shown that the carboxylic acid at the 2-position is crucial for anchoring the molecule within the enzyme's active site by coordinating with zinc ions. The strategic placement of substituents on the imidazole nitrogen (N1 position) allows for additional interactions with flexible loops in the active site, enhancing inhibitory potency. nih.gov One optimized derivative, compound 55 from the study, demonstrated potent synergistic activity with the antibiotic meropenem (B701) against clinically isolated Pseudomonas aeruginosa that produces the VIM-2 MBL. nih.gov This work highlights how the imidazole scaffold serves as a critical component for engaging with the enzyme's catalytic machinery.

Table 1: Examples of Enzyme Inhibition by Imidazole-2-Carboxylic Acid Derivatives

| Target Enzyme | Compound Class | Key Structural Feature | Result |

|---|

While the imidazole carboxylic acid framework is broadly used, its specific application as a receptor antagonist is well-documented for related scaffolds. For instance, derivatives of 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid have been identified as P2Y1 receptor antagonists for potential ischemic stroke treatment. acs.org Similarly, the free fatty acid receptor 2 (FFA2) has been targeted by antagonists where a carboxylic acid group plays a key role, although some studies have explored its replacement with bioisosteres like tetrazoles to enhance potency. nih.gov These examples underscore the potential of the imidazole carboxylic acid motif in receptor antagonist design, though specific research focusing on the 4-cyano-2-carboxylic acid isomer for this purpose is less prevalent in the reviewed literature.

Investigation in Antimicrobial and Antifungal Research

The imidazole core is famously present in many antifungal drugs (e.g., miconazole, clotrimazole), making its derivatives a fertile ground for discovering new antimicrobial agents. researchgate.net The cyano-substituted imidazole scaffold is no exception and has been explored for both antibacterial and antifungal properties.

In antifungal research, novel N-cyano-1H-imidazole-4-carboxamide derivatives have been synthesized and tested against various fungi. nih.gov Several of these compounds exhibited significant and selective activity against Rhizoctonia solani, a plant pathogenic fungus. One particular derivative was identified as a promising candidate with a half-maximal effective concentration (EC₅₀) of 2.63 µg/mL against this fungus. nih.gov

In the antibacterial domain, research into 1H-imidazole-2-carboxylic acid (ICA) derivatives has yielded potent inhibitors of metallo-β-lactamases (MBLs), which, when used with antibiotics like meropenem, restore antibacterial activity against resistant Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov Furthermore, broader studies on imidazole-containing molecular hybrids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain phenolic imidazole derivatives have shown dual antioxidant and antifungal activity against yeasts like Saccharomyces cerevisiae and Candida albicans without toxic effects on bacterial or fibroblast cells. researchgate.net

Table 2: Examples of Antimicrobial and Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Reported Value |

|---|---|---|---|

| N-cyano-1H-imidazole-4-carboxamide derivative | Rhizoctonia solani | EC₅₀ | 2.63 µg/mL nih.gov |

| 1H-imidazole-2-carboxylic acid derivative (in combination with meropenem) | Pseudomonas aeruginosa (VIM-2 producing) | Synergistic antibacterial activity | Potent activity observed nih.gov |

Applications in Materials Science and Optoelectronic Systems

The unique electronic properties of the imidazole ring, enhanced by cyano and carboxyl substituents, make these scaffolds interesting for materials science. Cyano- and carboxy-substituted 4H-imidazoles have been synthesized and studied as redox-active ligands. znaturforsch.com These molecules exhibit interesting chromophoric and electrochemical properties. Their UV/Vis spectra show long-wavelength absorption, and this absorption can be shifted by protonation or deprotonation, indicating their potential as switchable systems. znaturforsch.com The ability of these imidazole derivatives to form stable complexes with metals like Palladium (Pd) and Ruthenium (Ru) that are electrochemically switchable opens pathways for creating novel materials for optoelectronic devices. znaturforsch.com

Furthermore, 1H-imidazole-4-carboxylic acid is used in the synthesis of imidazole-functionalized materials like dendritic polymers. These specialized polymers have potential applications as catalyst supports and in the fabrication of electronic devices and coatings. guidechem.com The imidazole and carboxylate groups can also be used to construct coordination polymers and metal-organic frameworks (MOFs), where they act as linkers connecting metal ions into extended networks. sigmaaldrich.com

Contribution to Agrochemical Compound Development

The utility of imidazole derivatives extends into the agrochemical sector. Imidazole-4(5)-monocarboxylic acids are explicitly mentioned as valuable starting materials for the synthesis of crop protection agents. google.com The demonstrated potent fungicidal activity of N-cyano-1H-imidazole-4-carboxamide derivatives against the plant pathogen Rhizoctonia solani is a direct application in this field. nih.gov This selective activity suggests that the scaffold could be optimized to develop new fungicides to protect crops from devastating diseases. The development of such compounds is crucial for ensuring food security by mitigating yield losses due to fungal infections.

Role as a Versatile Chemical Building Block for Complex Molecule Synthesis

The 4-cyano-1H-imidazole-2-carboxylic acid molecule is a quintessential example of a versatile chemical building block. guidechem.com The presence of multiple reaction sites—the N1 nitrogen of the imidazole ring, the C2 carboxylic acid, and the C4 cyano group—allows for diverse and regioselective chemical transformations.

The carboxylic acid can be easily converted into esters, amides, or acid chlorides, providing a gateway to a wide range of derivatives. guidechem.com For example, amides of 4-cyano-1H-imidazole-2-carboxylic acid have been synthesized for biological screening. nih.govnih.gov The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into an amidine, which can then participate in cyclization reactions to form more complex heterocyclic systems, such as unsymmetrical bis-4H-imidazoles. znaturforsch.com The synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile-based precursors further illustrates the utility of the cyano-imidazole scaffold in constructing complex, highly substituted heterocyclic molecules that are considered privileged structures in drug discovery. nih.gov This synthetic tractability makes 4-cyano-1H-imidazole-2-carboxylic acid a valuable starting material for creating libraries of complex molecules for screening in various research fields. researchgate.net

Exploration as Antioxidant Agents

Following a comprehensive review of available scientific literature, no specific research studies detailing the exploration of 4-cyano-1H-imidazole-2-carboxylic acid as an antioxidant agent were identified. The current body of research on imidazole-containing compounds as antioxidants is extensive; however, it primarily focuses on derivatives with different substitution patterns, such as phenolic imidazoles, where the antioxidant activity is often attributed to the phenolic moiety, or other polysubstituted imidazole rings.

The unique structural features of 4-cyano-1H-imidazole-2-carboxylic acid, specifically the presence of an electron-withdrawing cyano group at the C4 position and a carboxylic acid group at the C2 position, distinguish it from the more commonly studied antioxidant imidazole derivatives. While the imidazole nucleus itself is known to be a part of biologically active molecules, the specific contribution of this particular combination of substituents to antioxidant potential has not been reported in the reviewed literature.

Consequently, there are no detailed research findings, data tables from antioxidant assays (e.g., DPPH, ABTS, FRAP), or structure-activity relationship studies available that are specific to 4-cyano-1H-imidazole-2-carboxylic acid. Further experimental investigation would be required to determine if this scaffold possesses any significant antioxidant properties.

Future Directions and Emerging Paradigms in 4 Cyano 1h Imidazole 2 Carboxylic Acid Research

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 4-cyano-1H-imidazole-2-carboxylic acid. These computational tools can significantly expedite the identification of potent and selective drug candidates by analyzing vast datasets to predict biological activity, physicochemical properties, and potential off-target effects.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for imidazole-based compounds to predict the activity of new virtual derivatives. For instance, in the context of kinase inhibitors, where derivatives of 4-cyano-1H-imidazole-2-carboxylic acid have shown promise, ML algorithms can help in identifying novel candidates with improved selectivity profiles. By employing techniques like Bayesian Optimization with strategies for imbalanced datasets, researchers can enhance the predictive performance of these models in drug discovery pipelines. nih.gov

Generative AI models can design novel molecular structures with desired properties from scratch, exploring a much broader chemical space than traditional methods. This approach can lead to the discovery of innovative scaffolds based on the 4-cyano-1H-imidazole-2-carboxylic acid core, potentially targeting a wider range of biological targets. The use of automated machine learning (AutoML) can further streamline this process, making it more accessible and efficient. nih.gov

The following table illustrates how different AI/ML approaches can be applied in the discovery process of 4-cyano-1H-imidazole-2-carboxylic acid derivatives:

| AI/ML Technique | Application in Drug Discovery | Potential Impact on 4-cyano-1H-imidazole-2-carboxylic acid Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Rapidly screen virtual libraries of derivatives for potential efficacy against specific targets like kinases. |

| Generative Models | Designing novel molecules with desired properties. | Create new and diverse derivatives with optimized potency, selectivity, and pharmacokinetic profiles. |

| Bayesian Optimization | Efficiently searching for optimal hyperparameters for ML models. | Improve the accuracy and reliability of predictive models for biological activity and other properties. nih.gov |

| Natural Language Processing (NLP) | Extracting insights from scientific literature and patents. | Accelerate literature review and identify novel connections between the compound and biological pathways. |

Advanced Spectroscopic and Imaging Techniques for In-situ Analysis

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Advanced spectroscopic and imaging techniques are emerging as powerful tools for the in-situ analysis of the synthesis and biological interactions of 4-cyano-1H-imidazole-2-carboxylic acid and its derivatives.

Process Analytical Technology (PAT) is a framework that utilizes in-line and on-line analytical tools to monitor and control manufacturing processes. wikipedia.orglongdom.org Techniques such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy can provide real-time information on reactant consumption, intermediate formation, and product yield during the synthesis of imidazole (B134444) derivatives. tandfonline.commdpi.com This allows for a deeper understanding of the reaction kinetics and thermodynamics, leading to more efficient and reproducible synthetic processes. researchgate.netnih.gov

Fluorescence spectroscopy is another valuable tool for studying the interactions of these compounds with biological targets. For instance, newly synthesized imidazole derivatives can be designed as fluorescent sensors for detecting metal ions like copper (II) in aqueous solutions. seejph.comresearchgate.net This principle can be extended to develop fluorescent probes for imaging specific biological processes or targets within living cells, providing insights into their mechanism of action.

The table below summarizes some advanced spectroscopic techniques and their potential applications in the study of 4-cyano-1H-imidazole-2-carboxylic acid:

| Spectroscopic Technique | Principle | Application for 4-cyano-1H-imidazole-2-carboxylic acid |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by molecules. | In-line monitoring of reaction progress and raw material identification during synthesis. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Real-time analysis of molecular vibrations to track changes in chemical structure during reactions. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Monitoring the formation of colored intermediates and products in synthetic reactions. mdpi.com |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. | Developing fluorescent probes to study interactions with biological targets and for cellular imaging. seejph.com |

Green and Sustainable Synthesis Technologies for Scale-Up

The pharmaceutical industry is increasingly focusing on the development of green and sustainable manufacturing processes to minimize environmental impact and reduce costs. For the scale-up of 4-cyano-1H-imidazole-2-carboxylic acid and its derivatives, several green chemistry approaches are being explored.

The use of environmentally benign solvents, such as water or ionic liquids, can significantly reduce the reliance on volatile organic compounds (VOCs). tandfonline.com Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a complex product, are highly atom-economical and can streamline the synthesis of functionalized imidazoles. rsc.orgbohrium.comtandfonline.com Natural catalysts, such as lemon juice, are also being investigated as biodegradable and inexpensive alternatives to traditional metal catalysts for the synthesis of imidazole derivatives. researchgate.netresearchgate.net

Continuous flow chemistry offers a promising platform for the safe, efficient, and scalable synthesis of pharmaceutical intermediates. acs.orgresearchgate.net Plug flow reactors (PFRs) allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are difficult to control in batch processes. acs.orgfigshare.com

The following table highlights key green and sustainable technologies applicable to the synthesis of 4-cyano-1H-imidazole-2-carboxylic acid:

| Technology | Principle | Advantage for Synthesis |

| Ionic Liquids | Salts that are liquid at low temperatures, acting as recyclable solvents and catalysts. | Reduced use of volatile organic solvents and potential for catalyst reuse. tandfonline.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High atom economy, reduced waste, and simplified purification processes. rsc.orgbohrium.com |

| Biocatalysis | Using enzymes or natural extracts as catalysts. | Mild reaction conditions, high selectivity, and use of renewable resources. researchgate.net |

| Continuous Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch. | Improved safety, better process control, higher yields, and easier scale-up. acs.orgresearchgate.net |

Multi-functionalization Strategies for Enhanced Selectivity and Potency

To improve the therapeutic index of drug candidates based on 4-cyano-1H-imidazole-2-carboxylic acid, multi-functionalization strategies are being employed to enhance their selectivity and potency. This involves the rational design of molecules that can interact with multiple targets or possess multiple functionalities to achieve a desired therapeutic outcome.